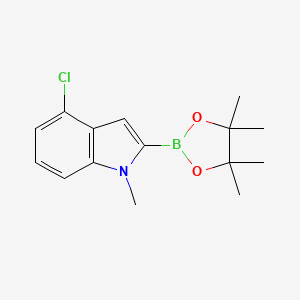

4-Chloro-1-methylindole-2-boronic acid, pinacol ester

説明

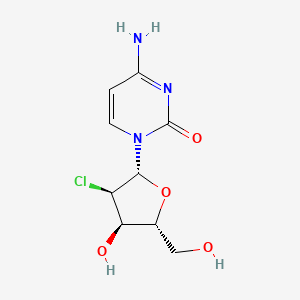

“4-Chloro-1-methylindole-2-boronic acid, pinacol ester” is a chemical compound with the molecular formula C15H19BClNO2 . It is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling, a common method for forming carbon-carbon bonds .

Synthesis Analysis

The synthesis of boronic esters like “this compound” often involves the use of transition metal-catalyzed reactions . For example, the Suzuki–Miyaura coupling reaction is a popular method for forming carbon-carbon bonds, and it uses organoboron reagents . The synthesis of these reagents can be achieved through various methods, including the borylation of aryl Grignard reagents .

Molecular Structure Analysis

The molecular structure of “this compound” includes a boronic ester group, which is a key functional group in organic synthesis . This group is attached to an indole ring, which is a common structure in many natural products and pharmaceuticals .

Chemical Reactions Analysis

Boronic esters like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic ester group can also undergo protodeboronation, a process that involves the removal of the boron group .

科学的研究の応用

Metal- and Additive-Free Photoinduced Borylation

Boronic acids and esters, including pinacol esters, play a pivotal role in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. Traditional synthesis methods often require transition metal catalysts, which must be removed through additional purification. A novel, metal- and additive-free photoinduced method for converting haloarenes directly to boronic acids and esters has been developed. This method does not necessitate expensive, toxic metal catalysts or ligands and produces easily removable by-products, offering a more straightforward and environmentally friendly alternative for producing boronic esters like 4-Chloro-1-methylindole-2-boronic acid, pinacol ester on a multigram scale using common-grade solvents without deoxygenation of reaction mixtures (Mfuh et al., 2017).

Synthesis and Cycloaddition Reactions

Pinacol esters are instrumental in the synthesis of complex molecules through cycloaddition reactions. For instance, a two-step procedure has been reported for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid from 1,4-dichloro-2-butyne. This compound serves as a highly reactive diene for Diels-Alder reactions, producing functionalized cyclic 1-alkenylboronates in high yields, illustrating the utility of pinacol esters in creating sophisticated chemical structures with potential pharmaceutical applications (Kamabuchi et al., 1993).

Analytical Challenges and Solutions

The analysis of highly reactive pinacolboronate esters, including those used in Suzuki coupling reactions for the synthesis of complex molecules, presents unique analytical challenges due to their facile hydrolysis. Conventional gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) are unsuitable due to the non-volatile and poorly soluble nature of the resulting boronic acids. However, through innovative approaches employing non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase HPLC, these challenges can be overcome. This demonstrates the adaptability of analytical techniques to accurately assess the purity and quality of pinacol esters used in critical stages of drug development (Zhong et al., 2012).

Suzuki Coupling and Polymer Synthesis

Pinacol esters are essential for Suzuki coupling reactions, which are foundational for connecting organic building blocks in the synthesis of complex molecules. These esters also find applications in polymer science, where they are used for the synthesis of boronic acid (co)polymers. For example, polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT) leads to polymers with tunable molecular weights, demonstrating the versatility of pinacol esters in creating novel materials with specific properties (Cambre et al., 2007).

作用機序

Target of Action

The primary target of 4-Chloro-1-methylindole-2-boronic acid, pinacol ester is to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of new carbon-carbon bonds . This pathway is significant in the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including ph .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of chemically differentiated fragments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters, which the compound belongs to, is considerably accelerated at physiological pH .

将来の方向性

特性

IUPAC Name |

4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBGUQRJVLABQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682363 | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256360-42-5 | |

| Record name | 1H-Indole, 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)